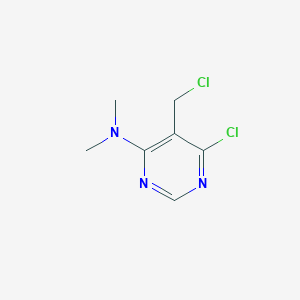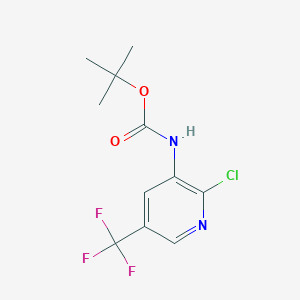
tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate
Übersicht
Beschreibung
Tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate (TBCP) is an important intermediate in the synthesis of several biologically active compounds. It is a structural isomer of the widely used tert-butyl carbamate (TBC), and is a useful reagent for the preparation of diverse molecules. TBCP has been extensively studied for its potential applications in medicinal chemistry, and its use in the synthesis of a variety of pharmaceuticals has been reported.
Wissenschaftliche Forschungsanwendungen
Process Development and Synthesis
A practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was developed via an efficient one-pot, two-step telescoped sequence. This process shows the compound's significance in medicinal chemistry for the development of pharmaceutical agents (Wenjie Li et al., 2012).
Synthesis and Regioselectivity Studies
A study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones demonstrated the versatility of tert-butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate derivatives in producing compounds with potential biological activity, showing the compound's utility in organic synthesis and the exploration of regioselectivity in chemical reactions (M. Martins et al., 2012).
Antimalarial Activity
Structure-activity relationship studies involving trifluoromethyl-substituted pyridine and pyrimidine analogues, including compounds related to this compound, identified JPC-3210 as a lead compound for malaria treatment and prevention due to its superior in vitro antimalarial activity and in vivo efficacy, highlighting the compound's potential in the development of new antimalarial drugs (M. Chavchich et al., 2016).
Antitumor Activity
The design and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds including this compound, explored their potential medical applications. In vitro anti-cancer activity assessments showed promising results for certain derivatives, indicating the compound's relevance in the search for new anticancer agents (Catalin V. Maftei et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRYVBRQINXRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



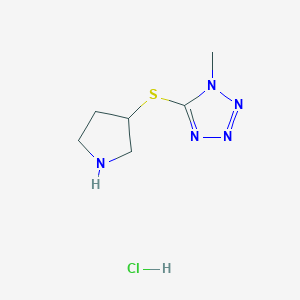

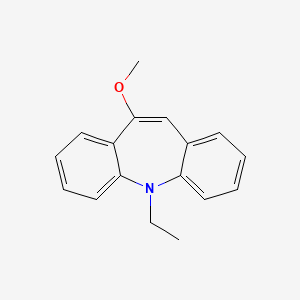
![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

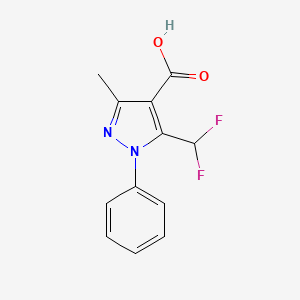

![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)

![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)
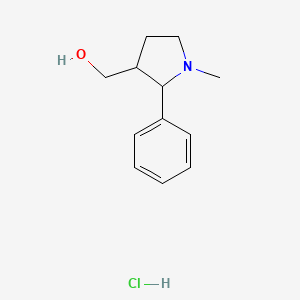
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)

